Physical and chemical properties of 4,4'-Diiodobiphenyl
Physical and chemical properties of 4,4'-Diiodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 4,4'-Diiodobiphenyl. It includes detailed experimental protocols for its synthesis, purification, and involvement in key chemical reactions, alongside methods for its analytical characterization. This document is intended to serve as a critical resource for professionals in research and development who utilize halogenated biphenyls in material science, organic electronics, and pharmaceutical synthesis.
Core Properties of 4,4'-Diiodobiphenyl
4,4'-Diiodobiphenyl is a halogenated aromatic compound recognized for its utility as a building block in organic synthesis. Its rigid biphenyl core and reactive carbon-iodine bonds make it a valuable precursor for creating complex molecular architectures through various cross-coupling reactions.[1] It is a key intermediate in the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals.[1]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4,4'-Diiodobiphenyl are summarized below, providing essential data for handling, storage, and reaction planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈I₂ | [1][2] |
| Molecular Weight | 406.00 g/mol | [1][2] |
| CAS Number | 3001-15-8 | [1][2] |
| Appearance | Pale yellow to beige crystalline powder | [1][2] |
| Melting Point | 201-204 °C | [1][2] |
| Boiling Point | 380.9 °C (Predicted) | [3] |
| Density | 2.041 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in hot toluene | [4] |
| Storage Conditions | Room temperature, sealed in a dry, dark place | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 4,4'-Diiodobiphenyl. Key spectral identifiers are provided in the table below.
| Spectroscopic Data | Key Identifiers | Reference(s) |
| ¹H NMR | Predicted spectral data is available. | [3] |
| ¹³C NMR | Predicted spectral data is available. | [3] |
| Mass Spectrometry (MS) | Electron Ionization (EI) data available. | [3] |
| Infrared (IR) | Spectra available for samples prepared as KBr disc or Nujol mull. | [3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and chemical transformation of 4,4'-Diiodobiphenyl, as well as its analytical characterization.
Synthesis: Direct Iodination of Biphenyl
This protocol is adapted from a patented method for the direct iodination of biphenyl, offering high purity and yield.[2]
Materials:
-
Biphenyl (10.79 g)
-
Iodine (19.54 g)
-
Ammonium persulfate (17.57 g)
-
Glacial acetic acid (205.8 ml)
-
Deionized water (51.5 ml)
-
Composite catalyst: Concentrated sulfuric acid and concentrated hydrochloric acid (1:0.9 v/v mixture, 2.50 ml)
-
Ethanol (for recrystallization)
-
Reaction bulb equipped with a stirrer and heating mantle
Procedure:
-
To the reaction bulb, add glacial acetic acid, deionized water, and the composite catalyst at room temperature.
-
Under continuous stirring, add biphenyl, iodine, and the oxidant ammonium persulfate to the mixture.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 1.6 hours.
-
After the reaction period, cool the mixture to allow for precipitation of the crude product.
-
Filter the mixture to collect the solid filter cake. The mother liquor can be processed for recovery.
-
Wash the filter cake with water.
-
Purify the crude product by recrystallization from ethanol to obtain pure 4,4'-Diiodobiphenyl (yield ~25.10 g, purity 99.8%).[2]
Purification: Recrystallization from a Mixed Solvent System
This general protocol describes the purification of synthesized 4,4'-Diiodobiphenyl to achieve high purity suitable for research applications.
Materials:
-
Crude 4,4'-Diiodobiphenyl
-
"Solvent A" (a solvent in which the compound is highly soluble, e.g., hot Toluene)
-
"Solvent B" (a solvent in which the compound is poorly soluble, e.g., Hexane)
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the dissolving solvent (Solvent A) to the flask and heat the mixture until the solid dissolves completely.
-
While the solution is hot, slowly add the non-dissolving solvent (Solvent B) until the solution becomes cloudy, indicating the onset of precipitation.
-
Add a few drops of hot Solvent A back into the mixture until the cloudiness just disappears.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, ensure the cooling process is gradual and undisturbed.
-
Once the solution has reached room temperature, cool it further in an ice bath for approximately 10-15 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold Solvent B.
-
Dry the crystals thoroughly to remove any residual solvent.
Reaction: Sonogashira Coupling of 4,4'-Diiodobiphenyl
4,4'-Diiodobiphenyl is an excellent substrate for Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbons.[4] This protocol provides a general procedure.
Materials:
-
4,4'-Diiodobiphenyl (1 equivalent)
-
Terminal alkyne (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Anhydrous amine base (e.g., Triethylamine, TEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4,4'-Diiodobiphenyl, the palladium catalyst, and CuI.
-
Evacuate the flask and backfill with inert gas three times to ensure anaerobic conditions.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne to the reaction mixture dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diarylalkyne product by column chromatography on silica gel.
Analytical Characterization
2.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Method: KBr Pellet Method.[5]
-
Protocol:
-
Thoroughly grind approximately 1-2 mg of the purified 4,4'-Diiodobiphenyl sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent, thin pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H and ¹³C NMR.
-
Protocol:
-
Dissolve 5-10 mg of 4,4'-Diiodobiphenyl in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Use Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, on a spectrometer (e.g., 400 MHz or higher). The number of scans for ¹³C NMR will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.
-
2.4.3. Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) Mass Spectrometry.
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using a standard electron ionization energy of 70 eV. The spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Visualized Workflows and Pathways
The following diagrams illustrate key experimental and logical processes involving 4,4'-Diiodobiphenyl.
